2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate;chloride
CAS No.: 19448-00-1
Cat. No.: VC18406507
Molecular Formula: C20H25ClN2O3
Molecular Weight: 376.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19448-00-1 |
|---|---|
| Molecular Formula | C20H25ClN2O3 |
| Molecular Weight | 376.9 g/mol |
| IUPAC Name | 2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate;chloride |
| Standard InChI | InChI=1S/C20H24N2O3.ClH/c23-20(24-15-14-22-12-5-2-6-13-22)21-17-8-7-11-19(16-17)25-18-9-3-1-4-10-18;/h1,3-4,7-11,16H,2,5-6,12-15H2,(H,21,23);1H |
| Standard InChI Key | OXAVIBJJXBLKEM-UHFFFAOYSA-N |
| Canonical SMILES | C1CC[NH+](CC1)CCOC(=O)NC2=CC(=CC=C2)OC3=CC=CC=C3.[Cl-] |
Introduction
2-Piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate; chloride is a complex organic compound characterized by its unique structure, which includes a piperidine ring and a carbamate functional group. It is classified as a quaternary ammonium salt due to the presence of a positively charged nitrogen atom in its structure. The compound has a molecular weight of approximately 376.877 g/mol and is known for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology .
Synthesis and Reaction Conditions
The synthesis of 2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate; chloride typically involves the reaction of piperidine derivatives with phenoxyphenyl isocyanates or carbamates. The choice of solvents, catalysts, and reaction conditions such as temperature and pH are crucial for optimizing the yield and purity of the compound.
| Synthesis Component | Description |
|---|---|
| Starting Materials | Piperidine derivatives, phenoxyphenyl isocyanates or carbamates |
| Solvents | Dimethyl sulfoxide (DMSO), polyethylene glycol (PEG) |
| Catalysts | Not specified in reliable sources |
| Reaction Conditions | Controlled temperatures, pH control |
Biological Activities and Potential Applications
This compound exhibits notable biological activities, including potential interactions with enzymes and receptors. These interactions can modulate various biological processes, making it a candidate for further investigation in drug development and therapeutic applications.
| Biological Activity | Potential Application |
|---|---|
| Enzyme Modulation | Drug development |
| Receptor Signaling | Therapeutic applications |
Research Findings and Future Directions
Research on 2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate; chloride focuses on understanding its molecular targets and pathways. Further studies are needed to elucidate its mechanism of action fully and explore its therapeutic benefits.
| Research Area | Objective |
|---|---|
| Molecular Targets | Identify specific biological targets |
| Pathway Analysis | Understand the compound's mechanism of action |
Comparison with Similar Compounds
Several compounds share structural similarities with 2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate; chloride. Variations in substituents significantly influence their biological activity and potential applications.
| Compound | Key Differences |
|---|---|
| Carbanilic acid, m-(hexyloxy)methyl-, 2-piperidinoethyl ester, hydrochloride | Contains a hexyloxy group instead of pentyloxy |
| Carbanilic acid, m-(butyloxy)methyl-, 2-piperidinoethyl ester, hydrochloride | Has a butyloxy group instead of pentyloxy |
| 2-Piperidin-1-ium-1-ylethyl N-(2-propoxyphenyl)carbamate | Features a propoxy group instead of phenoxy |
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